6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
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Overview
Description
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromenone core with a chloro and methyl substitution, and a methoxybenzoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with 3-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the esterification process . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromenone core can be reduced to form dihydro derivatives.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anti-inflammatory and anticoagulant activities.
Industry: Utilized in the development of dyes and optical brighteners.
Mechanism of Action
The biological activity of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is primarily attributed to its ability to interact with various molecular targets. For instance, it can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial properties . Additionally, its anti-inflammatory effects are linked to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
4-methylumbelliferone: A coumarin derivative with similar structural features but lacks the chloro and methoxybenzoate groups.
Warfarin: An anticoagulant coumarin derivative with a different substitution pattern.
Dicoumarol: Another anticoagulant with a dimeric coumarin structure.
Uniqueness
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the chloro group enhances its antimicrobial properties, while the methoxybenzoate ester group contributes to its overall stability and solubility .
Properties
IUPAC Name |
(6-chloro-4-methyl-2-oxochromen-7-yl) 3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO5/c1-10-6-17(20)23-15-9-16(14(19)8-13(10)15)24-18(21)11-4-3-5-12(7-11)22-2/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGIJXHWHTZIBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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